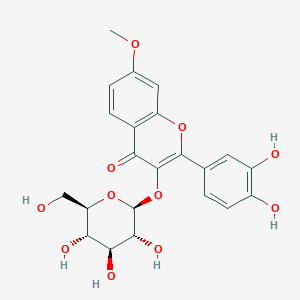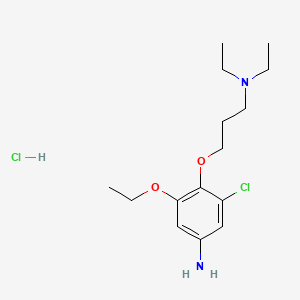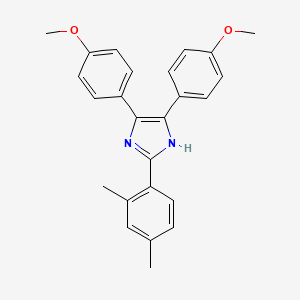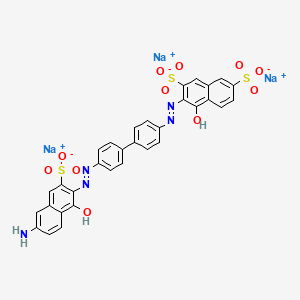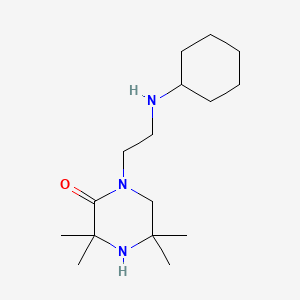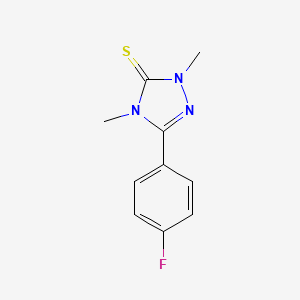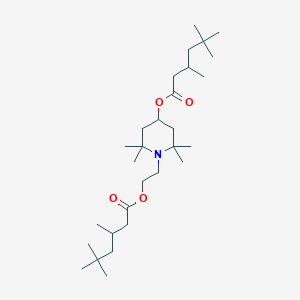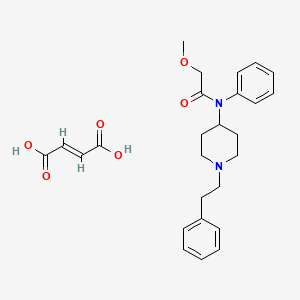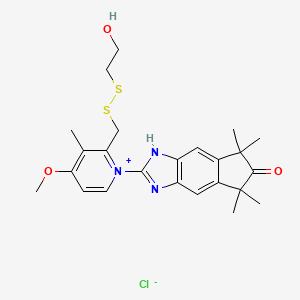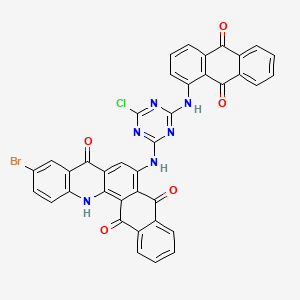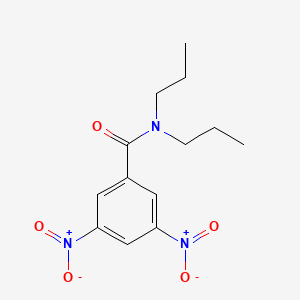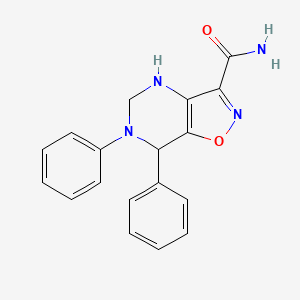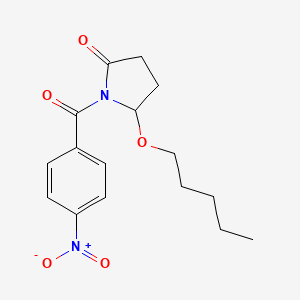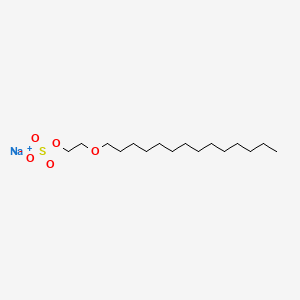
Ethanol, 2-(tetradecyloxy)-, hydrogen sulfate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Tetradecyloxyethyl sodium sulfate typically involves the reaction of tetradecyloxyethanol with sulfuric acid, followed by neutralization with sodium hydroxide . The process can be summarized as follows:
Tetradecyloxyethanol Synthesis: Tetradecyloxyethanol is synthesized by reacting tetradecyl alcohol with ethylene oxide under basic conditions.
Sulfation: The resulting tetradecyloxyethanol is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The sulfated product is neutralized with sodium hydroxide to yield 2-Tetradecyloxyethyl sodium sulfate.
Industrial Production Methods: In industrial settings, the production of 2-Tetradecyloxyethyl sodium sulfate is carried out in large reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Tetradecyloxyethyl sodium sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and alcohols. These reactions typically occur under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Substitution Reactions: The major products are typically alkylated derivatives of the original compound.
Hydrolysis: Hydrolysis results in the formation of tetradecyloxyethanol and sodium sulfate.
Aplicaciones Científicas De Investigación
2-Tetradecyloxyethyl sodium sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 2-Tetradecyloxyethyl sodium sulfate is its ability to reduce surface tension, which allows it to act as an effective surfactant . It interacts with the lipid bilayers of cell membranes, leading to their disruption and subsequent cell lysis . This property is particularly useful in biological and medical applications where cell disruption is required .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate: Similar in structure but contains an ether linkage in the alkyl chain.
Sodium myreth sulfate: Similar in structure but with a different alkyl chain length.
Uniqueness: 2-Tetradecyloxyethyl sodium sulfate is unique due to its specific alkyl chain length and ether linkage, which provide it with distinct surface-active properties and make it suitable for specific applications where other surfactants may not be as effective .
Propiedades
Número CAS |
3694-74-4 |
|---|---|
Fórmula molecular |
C16H33NaO5S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
sodium;2-tetradecoxyethyl sulfate |
InChI |
InChI=1S/C16H34O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-15-16-21-22(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
XYWGYCTUGYVSIZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


